molecular formula C24H23N3O2 B12923429 N-(2-(Dimethylamino)ethyl)-9-phenoxyacridine-4-carboxamide CAS No. 89459-24-5

N-(2-(Dimethylamino)ethyl)-9-phenoxyacridine-4-carboxamide

Cat. No.: B12923429
CAS No.: 89459-24-5
M. Wt: 385.5 g/mol
InChI Key: UWLHMKUOBHGZQD-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)-9-phenoxyacridine-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an acridine core, which is a tricyclic aromatic system, substituted with a phenoxy group and a carboxamide group. The presence of the dimethylaminoethyl side chain further enhances its chemical properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Dimethylamino)ethyl)-9-phenoxyacridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 9-phenoxyacridine with 2-(dimethylamino)ethylamine in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can optimize reaction conditions, reduce waste, and ensure consistent product quality. Additionally, purification methods such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Dimethylamino)ethyl)-9-phenoxyacridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like halides or amines in polar solvents such as dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced analogs with altered electronic properties.

    Substitution: Substituted products with different functional groups replacing the dimethylamino group.

Scientific Research Applications

N-(2-(Dimethylamino)ethyl)-9-phenoxyacridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure and ability to intercalate with DNA.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(Dimethylamino)ethyl)-9-phenoxyacridine-4-carboxamide involves its interaction with biological macromolecules, such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting the activity of enzymes like topoisomerases. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s ability to generate reactive oxygen species contributes to its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide: Lacks the phenoxy group, resulting in different chemical and biological properties.

    9-Phenoxyacridine: Lacks the dimethylaminoethyl side chain, affecting its solubility and reactivity.

    Acridine Orange: A well-known fluorescent dye with a similar acridine core but different substituents.

Uniqueness

N-(2-(Dimethylamino)ethyl)-9-phenoxyacridine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the phenoxy group and the dimethylaminoethyl side chain enhances its ability to interact with biological targets and participate in diverse chemical reactions, making it a versatile compound for various applications.

Properties

CAS No.

89459-24-5

Molecular Formula

C24H23N3O2

Molecular Weight

385.5 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-9-phenoxyacridine-4-carboxamide

InChI

InChI=1S/C24H23N3O2/c1-27(2)16-15-25-24(28)20-13-8-12-19-22(20)26-21-14-7-6-11-18(21)23(19)29-17-9-4-3-5-10-17/h3-14H,15-16H2,1-2H3,(H,25,28)

InChI Key

UWLHMKUOBHGZQD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)OC4=CC=CC=C4

Origin of Product

United States

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